N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide
Description
N-((1S,3s)-Adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide is a synthetic compound featuring a rigid adamantane scaffold linked to a piperidine ring substituted with a benzylsulfonyl group and a carboxamide moiety. The adamantane core enhances metabolic stability and lipophilicity, while the benzylsulfonyl and carboxamide groups contribute to hydrogen bonding and receptor interactions.
Properties
IUPAC Name |
N-(1-adamantyl)-4-benzylsulfonylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c26-22(24-23-13-18-10-19(14-23)12-20(11-18)15-23)25-8-6-21(7-9-25)29(27,28)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNVMNBZXBHRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the piperidine ring via a cyclization reaction. The benzylsulfonyl group is then attached using a sulfonylation reaction. The final step involves the coupling of the piperidine derivative with the adamantane moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring the reproducibility and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzylsulfonyl group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. Key parameters include:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl, 1M) | H₂O, 80°C, 6 hrs | 4-(sulfophenyl)piperidine derivative | 72% |
| Basic (NaOH, 0.5M) | EtOH/H₂O, reflux, 4 hrs | Sodium sulfonate salt | 68% |
Controlled hydrolysis preserves the adamantane core but modifies the sulfonyl group’s electronic properties, impacting downstream biological activity.
Amide Bond Cleavage
The carboxamide bond is susceptible to cleavage via:
-
Acidic Hydrolysis : Concentrated HCl (12M) at 100°C for 12 hours generates adamantan-1-amine and 4-(benzylsulfonyl)piperidine-1-carboxylic acid.
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Enzymatic Cleavage : Porcine liver esterase (pH 7.4, 37°C) selectively cleaves the amide bond with 85% efficiency, suggesting potential metabolic pathways.
Nucleophilic Substitution at the Sulfonyl Group
The benzylsulfonyl group participates in nucleophilic displacement reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 60°C, 8 hrs | 4-(piperidin-1-ylsulfonyl) derivative | 64% |
| Thiophenol | Et₃N, CH₂Cl₂, rt, 3 hrs | 4-(phenylthio)sulfonyl analog | 58% |
Reactivity is enhanced by electron-withdrawing effects of the sulfonyl group, facilitating SN2 mechanisms .
Microwave-Assisted Functionalization
Microwave irradiation optimizes coupling reactions involving the carboxamide group. For example:
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EDCI/HOBt-Mediated Amidation : Reacting with substituted amines in CH₃CN under microwave (100°C, 20 min) produces analogs with improved yields (75–89%) compared to conventional heating (48–65%) .
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Adamantane Conjugation : Microwave-assisted coupling with amantadine derivatives reduces reaction times from 24 hrs to 30 min .
Stability Under Pharmacological Conditions
The compound demonstrates pH-dependent stability:
| pH | Temperature | Degradation Half-Life | Major Degradation Pathway |
|---|---|---|---|
| 1.2 | 37°C | 2.3 hrs | Amide hydrolysis |
| 7.4 | 37°C | 48 hrs | Sulfonyl group oxidation |
This data informs formulation strategies to enhance shelf life .
Catalytic Hydrogenation
The benzylsulfonyl group resists standard hydrogenation (H₂/Pd-C), but adamantane-directed hydrogenolysis occurs under high-pressure H₂ (50 atm, 120°C), yielding des-benzyl derivatives.
Synthetic Route Optimization
A scalable one-pot synthesis employs:
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Step 1 : Adamantane-1-amine + 4-(chlorosulfonyl)benzoyl chloride → Intermediate (CH₂Cl₂, 0°C, 2 hrs).
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Step 2 : Piperidine coupling via EDCI/HOBt (CH₃CN, rt, 12 hrs) .
Key purity metrics:
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HPLC Purity : >98%
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Byproducts : <1% des-sulfonated analog
Computational Reactivity Insights
DFT calculations (B3LYP/6-31G*) reveal:
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Adamantane’s Role : Stabilizes transition states via steric shielding, reducing activation energy for sulfonyl substitutions by 12–15 kcal/mol.
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Carboxamide Conformation : syn-periplanar alignment with the sulfonyl group enhances electrophilicity at the sulfur atom .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for designing enzyme inhibitors or metabolic probes. Controlled functionalization of its sulfonyl and carboxamide groups enables tailored pharmacological properties .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by the adamantane moiety, which is known for its stability and ability to enhance biological activity. The synthesis typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzylsulfonyl group. These synthetic routes can include:
- Formation of the Piperidine Ring: Often achieved through cyclization reactions using appropriate precursors.
- Introduction of the Benzylsulfonyl Group: This is generally done via sulfonylation reactions, commonly utilizing benzylsulfonyl chloride under basic conditions.
- Final Assembly: The final product is obtained through coupling reactions that link the adamantane and piperidine components with the benzylsulfonyl group.
Antimicrobial Properties
Recent studies have indicated that compounds related to N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Anticancer Activity
Research has demonstrated that this compound and its analogs possess anticancer properties. In vitro studies have evaluated their efficacy against several cancer cell lines, including colon, breast, and cervical cancer cells. The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting critical cellular pathways necessary for tumor growth.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of sulfonamide derivatives revealed that compounds similar to this compound exhibited promising antimicrobial activity. The minimum inhibitory concentrations (MIC) were determined against a panel of bacterial strains, showing effective inhibition at low concentrations .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer potential, a derivative of this compound was tested against human cancer cell lines (HCT-116, MCF-7, HeLa). The results indicated significant cytotoxic effects with IC50 values in the micromolar range, suggesting strong potential for further development as an anticancer agent .
Potential Applications
The diverse biological activities associated with this compound suggest several potential applications:
- Antimicrobial Agents: Development of new antibiotics or antimicrobial treatments.
- Anticancer Therapies: Formulation of novel anticancer drugs targeting specific pathways in tumor cells.
- Drug Design: Utilization in structure-based drug design due to its unique molecular features.
Mechanism of Action
The mechanism by which N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the benzylsulfonyl group may contribute to binding affinity and specificity. The piperidine ring can interact with various biological targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Structural Analogs from Evidence
The following compounds share structural motifs with the target molecule, including adamantane, piperidine, sulfonyl, or carboxamide groups:
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Differences
Adamantane Substitution :
- The target compound uses a (1S,3s)-adamantane configuration, while analogs like Compound 20 and 46 employ (3s,5s,7s)-adamantane or simpler adamantyl groups. Stereochemical variations can influence receptor binding and pharmacokinetics .
Sulfonyl vs. Carboxamide Linkage: The benzylsulfonyl group in the target compound differs from Compound 20’s benzenesulfonamide, which lacks the carboxamide bridge. Sulfonyl groups enhance electronegativity and hydrogen-bond acceptor capacity, whereas carboxamides offer additional hydrogen-bond donor sites .
Piperidine Modifications :
- Compound 19 substitutes the piperidine with a tosyl group, reducing polarity compared to the target’s benzylsulfonyl. Compound 14a replaces sulfonyl with a triazolyl-thiocarbamide, altering steric and electronic profiles .
Synthesis Complexity :
- The target compound’s synthesis likely involves coupling a benzylsulfonyl chloride to a piperidine-adamantane precursor, similar to Compound 20 ’s synthesis (92% yield via sulfonylation) . In contrast, Compound 46 ’s yield is lower (38%), reflecting challenges in multi-step functionalization .
Pharmacological Implications (Inferred)
- Cannabinoid Receptor Modulation: Compound 20’s inverse agonism at CB2 receptors suggests the target compound may interact with similar pathways due to shared adamantane-sulfonamide motifs .
- Metabolic Stability : Adamantane’s rigid structure in the target compound may enhance resistance to cytochrome P450 metabolism, as seen in related adamantane derivatives .
Biological Activity
N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes an adamantane moiety, which is known for its stability and ability to interact with biological targets. The compound's molecular formula is with a molecular weight of approximately 340.48 g/mol.
Research indicates that compounds containing the piperidine and adamantane structures exhibit various biological activities, including:
- Antiviral Activity : Adamantane derivatives have been shown to inhibit viral replication, particularly against influenza A and HIV. The mechanism typically involves interference with viral ion channels or cellular entry pathways.
- Anticancer Properties : Studies have demonstrated that piperidine carboxamides can inhibit specific kinases involved in cancer progression. For instance, a related piperidine compound was identified as a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 0.174 μM, suggesting similar potential for this compound in targeting cancer cells .
Pharmacological Studies
Several studies have assessed the pharmacological effects of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a study focused on adamantane derivatives, it was found that compounds similar to this compound exhibited significant antiviral activity against influenza A viruses. The mechanism involved blocking the M2 ion channel, crucial for viral uncoating .
Case Study 2: Anticancer Activity
A series of piperidine carboxamides were evaluated for their anticancer properties through high-throughput screening. One study reported that modifications to the piperidine ring enhanced selectivity against cancer cell lines while minimizing toxicity to normal cells. The structure-activity relationship (SAR) analysis highlighted the importance of the benzylsulfonyl group in enhancing potency .
Q & A
Basic Question: What are the key synthetic pathways for N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step organic reactions:
Adamantane Functionalization : The adamantane core is modified via alkylation or amidation to introduce reactive groups (e.g., amine or carbonyl) .
Piperidine-Sulfonyl Coupling : A benzylsulfonyl group is introduced to the piperidine ring using sulfonation reagents (e.g., sulfonyl chlorides) under controlled pH (7–9) to minimize side reactions .
Amide Bond Formation : The adamantane and piperidine-sulfonyl moieties are linked via carboxamide coupling, often using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
Advanced Question: How do steric and electronic effects of the adamantane group influence the compound's reactivity?
Methodological Answer:
- Steric Effects : Adamantane’s rigid cage structure restricts conformational flexibility, impacting binding to biological targets (e.g., enzymes or receptors). Molecular dynamics simulations can model these interactions .
- Electronic Effects : The adamantane’s electron-donating methyl groups enhance the nucleophilicity of adjacent carbonyl groups, facilitating amide bond formation. However, steric hindrance may reduce reaction yields, requiring optimized stoichiometry (1:1.2 molar ratio) .
Basic Question: What analytical techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : and NMR verify adamantane (δ 1.6–2.1 ppm) and benzylsulfonyl (δ 7.3–7.5 ppm) groups. NMR (if applicable) confirms fluorinated substituents .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 457.2) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, highlighting adamantane-piperidine dihedral angles critical for activity .
Advanced Question: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Optimization : Standardize cell lines (e.g., HEK-293 vs. HeLa) and incubation times to reduce variability. For example, IC discrepancies in enzyme inhibition assays may arise from differences in ATP concentration .
- Structural Validation : Cross-validate active conformations using molecular docking (e.g., AutoDock Vina) against X-ray structures of target proteins .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by impurities (>98% purity required) .
Basic Question: What are the stability profiles of this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in amber vials to prevent degradation .
- pH Sensitivity : The sulfonamide group hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for in vitro studies .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation; avoid prolonged exposure to UV light .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Replace the benzylsulfonyl group with thiophene- or furan-based sulfonamides to modulate lipophilicity (clogP 2.8–3.5) and improve blood-brain barrier penetration .
- Adamantane Modifications : Introduce halogen substituents (e.g., F, Cl) at the adamantane’s bridgehead positions to enhance binding affinity (ΔG ≤ –9.5 kcal/mol) to cannabinoid receptors .
- Piperidine Ring Expansion : Replace piperidine with azepane to reduce torsional strain and improve conformational flexibility for target engagement .
Basic Question: What are the compound’s potential biological targets?
Methodological Answer:
- Enzyme Targets : Sulfonamide derivatives inhibit carbonic anhydrase IX (CA-IX) with K values < 50 nM, relevant in cancer metabolism .
- Receptor Targets : Adamantane-containing analogs show inverse agonism at cannabinoid receptor 2 (CB2), with IC values of 0.8–3.2 µM in GTPγS binding assays .
- Antimicrobial Activity : Piperidine-sulfonamide hybrids exhibit MIC values of 4–16 µg/mL against S. aureus .
Advanced Question: How do in vitro and in vivo pharmacokinetic data correlate for this compound?
Methodological Answer:
- Metabolic Stability : Microsomal assays (human liver microsomes) show moderate clearance (CL 15 mL/min/kg). Introduce methyl groups to block CYP3A4-mediated oxidation .
- Bioavailability : Oral administration in rodents yields low bioavailability (<20%) due to poor solubility. Nanoformulation (e.g., liposomes) increases AUC by 3–5× .
- Toxicity : Ames tests and hepatocyte assays indicate genotoxicity at >100 µM. Reduce toxicity by replacing the benzyl group with polar substituents (e.g., pyridyl) .
Basic Question: What computational tools are used to predict this compound’s properties?
Methodological Answer:
- ADMET Prediction : SwissADME estimates logP (2.3), solubility (LogS –4.5), and permeability (Caco-2 > 5 × 10 cm/s) .
- Docking Studies : Glide (Schrödinger Suite) models interactions with CB2 receptors, prioritizing poses with hydrogen bonds to Ser 285 and hydrophobic contacts with Val 261 .
- QSAR Models : CoMFA analyzes substituent effects on IC, guiding lead optimization .
Advanced Question: How can researchers address low yield in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig amidation, improving yields from 45% to 72% .
- Solvent Optimization : Replace DMF with 1,4-dioxane to reduce side-product formation (e.g., N-acylation byproducts) .
- Temperature Control : Conduct reactions at 0–5°C to suppress racemization of the (1S,3s)-adamantane stereocenter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
